
2,6-Dichloro-3-nitropyridin-4-amine
Overview
Description
2,6-Dichloro-3-nitropyridin-4-amine is an organic compound with the molecular formula C5H3Cl2N3O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a nitro group attached to the pyridine ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit tyrosine kinases , which play a crucial role in cell signaling pathways and are often implicated in cancer and other diseases.
Mode of Action
It’s known that the reaction mechanism of nitropyridines, a class of compounds to which 2,6-dichloro-3-nitropyridin-4-amine belongs, involves a nitro group migrating from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor , it may impact pathways involving cell growth, differentiation, and survival.
Pharmacokinetics
It’s soluble in chloroform and methanol , which could potentially influence its absorption and distribution in the body.
Result of Action
Similar compounds have been shown to inhibit the growth of lymphoma cells in vitro , suggesting potential anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-nitropyridin-4-amine typically involves the nitration of 2,6-dichloropyridine. One common method includes dissolving 4-aminopyridine in sulfuric acid to form a sulfate salt. Nitric acid is then slowly added to the solution at a controlled temperature to achieve nitration. The reaction mixture is filtered, washed with water, and crystallized to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is produced in bulk by several chemical manufacturers worldwide .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted pyridines.
Reduction: Formation of 2,6-dichloro-3-aminopyridine.
Oxidation: Formation of pyridine N-oxides.
Scientific Research Applications
Synthetic Routes
The synthesis of 2,6-Dichloro-3-nitropyridin-4-amine commonly involves the nitration of 2,6-dichloropyridine. The process can be summarized as follows:
- Nitration : Dissolve 2,6-dichloropyridine in sulfuric acid.
- Addition of Nitric Acid : Slowly add nitric acid while controlling the temperature.
- Isolation : Filter and wash the reaction mixture to obtain the desired product.
Alternative methods have been developed to enhance yield and reduce environmental impact by avoiding hazardous reagents like concentrated sulfuric acid .
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as tyrosine kinase inhibitors , which are crucial in cancer therapy. Studies indicate that similar compounds can inhibit the growth of lymphoma cells in vitro by inducing apoptosis through caspase activation pathways.
Agrochemical Uses
This compound is also utilized in developing agrochemicals. Field trials have demonstrated its efficacy as a herbicide, effectively controlling specific weed species without harming cereal crops when applied at recommended dosages. The nitropyridine nucleus is significant in creating insecticidal agents and other agricultural chemicals.
Chemical Synthesis
In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. It plays a pivotal role in creating heterocyclic compounds that are essential in dyes and other industrial applications .
The biological activity of this compound has been explored across several studies:
- Antimicrobial Activity : Derivatives of this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus.
- Cancer Research : In vitro assays indicated reduced viability in various cancer cell lines due to its ability to induce apoptosis.
- Herbicidal Properties : Demonstrated effectiveness against certain weed species while maintaining safety for surrounding crops .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Effect |
---|---|---|
Antimicrobial | E. coli, S. aureus | Significant antibacterial activity |
Cancer Research | Various cancer cell lines | Induces apoptosis via caspase activation |
Herbicidal | Specific weed species | Effective control without crop damage |
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-methyl-5-nitropyridine
- 2,6-Dichloro-4-methoxy-3-nitropyridine
- 2,4,6-Trichloro-3-nitropyridine
Uniqueness
2,6-Dichloro-3-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2,6-Dichloro-3-nitropyridin-4-amine is a heterocyclic compound with significant biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant studies and data.
Chemical Structure and Properties
Chemical Formula: CHClNO
Molecular Weight: Approximately 208.00 g/mol
Structure: The compound features a pyridine ring substituted with two chlorine atoms and a nitro group, which contributes to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity
- The compound has demonstrated antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
-
Anticancer Properties
- Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects on human cancer cell lines.
- Herbicidal Activity
-
TLR7 Agonistic Activity
- Recent studies indicate that this compound can act as an agonist for Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response. It has been shown to induce interferon-alpha production in human peripheral blood mononuclear cells (PBMCs), suggesting its potential as an immunomodulatory agent .
The biological activity of this compound can be attributed to its structural features:
- Electrophilic Nature: The nitro group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack, which is crucial for its interaction with biological targets.
- Substituent Effects: The presence of chlorine atoms alters the electronic properties of the compound, influencing its reactivity and interaction with enzymes or receptors involved in disease mechanisms.
Table 1: Summary of Biological Activities
Selected Research Studies
- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus.
- Cancer Research : In vitro assays indicated that the compound reduced viability in several cancer cell lines by inducing apoptosis through caspase activation pathways.
- Herbicidal Application : Field trials have shown that this compound effectively controls certain weed species without adversely affecting cereal crops when applied at recommended dosages.
Properties
IUPAC Name |
2,6-dichloro-3-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVKGYRFRFXCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300391 | |
Record name | 2,6-Dichloro-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2897-43-0 | |
Record name | 2897-43-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-3-nitropyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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